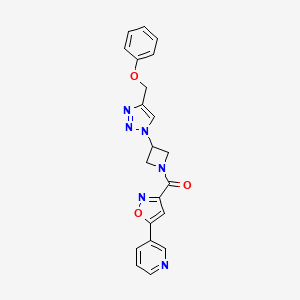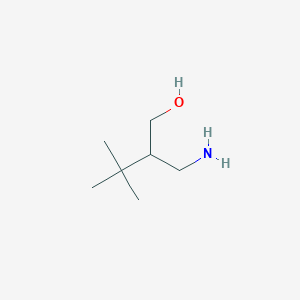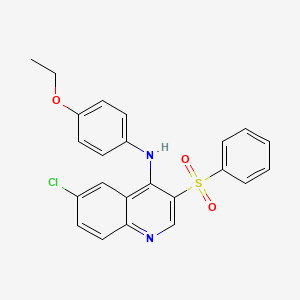![molecular formula C18H17N3OS2 B2803220 6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-31-3](/img/structure/B2803220.png)
6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been studied for their potential applications in various fields .
Synthesis Analysis
While the specific synthesis process for “6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Scientific Research Applications
Anti-Cancer Activity
This compound and its isoxazole derivatives have shown promising anti-cancer properties. Specifically, they exhibit cytotoxicity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . Among these, Colo205 cells are particularly sensitive to the compound, with IC50 values ranging from 5.04 to 13 μM. The detailed effects of one of the promising derivatives (e.g., compound 20c) on Colo205 cells include:
These findings make compound 20c a plausible candidate for further biological testing in in vivo colon cancer models.
Corrosion Inhibition
While not directly related to its anti-cancer properties, the compound’s structure contains a thiazole ring, which has been investigated for its remarkable corrosion-combating action. During adsorption on metal surfaces, the thiazole ring forms a dense protective coating due to mixed interactions . Further surface studies using atomic force microscopy (AFM) and scanning electron microscopy (SEM) can provide insights into its effectiveness in inhibiting corrosion.
Novel Benzamide Derivatives
The compound can serve as a precursor for novel benzamide derivatives. For example, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides have been synthesized using substituted 2-amino benzothiazoles. These derivatives may have diverse biological activities and could be explored further .
Potential Antitumor Agents
Thiazole-containing compounds, such as the one , have demonstrated antitumor and cytotoxic activity. Researchers have synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and observed potent effects on prostate cancer cells .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withp53 , a protein that plays a crucial role in preventing cancer .
Mode of Action
The compound appears to interact with its targets, leading to significant changes in cellular processes. For instance, it has been reported that similar compounds can induce G2/M cell cycle arrest . This means that the compound can halt the cell cycle at a specific point, preventing cells from dividing and potentially slowing the growth of cancer cells .
Biochemical Pathways
The compound seems to affect several biochemical pathways. It has been suggested that it can increase the levels of p53 in cells . This can lead to alterations in the balance of key mitochondrial proteins such as Bcl-2 and Bax , which can result in apoptosis (programmed cell death) by accelerating the expression of caspases .
Pharmacokinetics
The compound’s anti-cancer activity against various cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The compound’s action results in molecular and cellular effects that can inhibit the growth of cancer cells. For example, it has been reported to exhibit anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, including the ph of the environment, the presence of other substances, and the specific characteristics of the target cells .
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-6-propan-2-yl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-10(2)11-4-6-13-15(8-11)23-17(19-13)21-18-20-14-7-5-12(22-3)9-16(14)24-18/h4-10H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEDLIZSVFXJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromopyrido[2,3-d]pyrimidin-4-ol](/img/structure/B2803139.png)
![N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2803141.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethanamine](/img/structure/B2803143.png)




![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2803149.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2803152.png)

![2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride](/img/structure/B2803158.png)